N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-cyclohexyl-6-hydrazinyl-4-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c16-22-15-20-13(17-11-7-3-1-4-8-11)19-14(21-15)18-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10,16H2,(H3,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDCZFOZRUCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a triazine precursor in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted triazines, hydrazine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine exhibit promising anticancer properties. For instance, studies have shown that hydrazinyl triazines can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assays
A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | DNA damage response activation |
Agricultural Science Applications
Herbicidal Properties
this compound has been investigated for its potential as a herbicide. Its structural analogs have shown effectiveness against a range of weed species by inhibiting specific enzymatic pathways critical for plant growth.
Field Trials
Field trials conducted on common agricultural weeds demonstrated that formulations containing this compound resulted in a significant reduction in biomass compared to untreated controls.
| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 75 | 200 |
| Echinochloa crus-galli | 65 | 250 |
| Chenopodium album | 70 | 150 |
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound has also been explored in the field of materials science, particularly in the development of organic light-emitting diodes. Its unique electronic properties make it suitable for use as a host material in OLEDs.
Performance Metrics
A recent study evaluated the performance of OLEDs utilizing this compound as a host material. The results indicated high efficiency and stability.
| Device Configuration | Maximum Current Efficiency (cd/A) | Maximum Brightness (cd/m²) |
|---|---|---|
| Host: N2-cyclohexyl... | 6.5 | 35,000 |
| Host: Standard Material | 5.0 | 30,000 |
Mechanism of Action
The mechanism of action of N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Triazine-Diamine Compounds
Triazine-diamine derivatives are widely studied for their diverse applications, ranging from agrochemicals to pharmaceuticals. Below is a detailed comparison of N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine with key analogs, focusing on substituents, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Triazine-Diamine Derivatives
Key Structural and Functional Insights
Substituent Effects on Solubility and Bioactivity: The tert-butyl group in terbuthylazine reduces water solubility compared to atrazine (N2-isopropyl analog), lowering its environmental mobility and aquatic toxicity .
Role of Aromatic vs. Aliphatic Substituents :
- Phenyl groups (e.g., in the target compound and 6-(4-chlorophenyl)-triazine) enhance π-π stacking interactions, favoring applications in drug design. In contrast, aliphatic groups (e.g., ethyl, isopropyl) in simazine and terbuthylazine optimize soil adsorption for herbicidal activity .
Metabolic and Environmental Fate :
Biological Activity
N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on various studies and findings.
- Molecular Formula : C15H21N7
- Molecular Weight : 299.374 g/mol
- CAS Number : 228574-92-3
The compound is hypothesized to exert its biological effects through multiple mechanisms including:
- Inhibition of Enzymatic Activity : Similar triazine derivatives have shown significant inhibition against urease enzymes, suggesting a potential mechanism for this compound as well .
- Antiproliferative Effects : Studies indicate that hydrazinyl derivatives can exhibit antiproliferative activity against various cancer cell lines .
Anticancer Activity
In a study evaluating a series of hydrazinyl derivatives, several compounds demonstrated significant antiproliferative effects against human cancer cell lines such as H460 (lung), HT-29 (colon), and MDA-MB-231 (breast) with IC50 values in the nanomolar range. Notably, compounds similar to this compound showed promising results:
- Compound 5j : IC50 values of 0.05 µM (H460), 6.31 µM (HT-29), and 6.50 µM (MDA-MB-231) were reported .
Antimicrobial Activity
The compound's structural similarities with other triazines suggest potential antimicrobial properties. Research into related triazines indicates that they may inhibit bacterial growth through mechanisms involving nitric oxide release and inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups in the hydrazinyl and triazine moieties is crucial for enhancing biological activity. For instance:
- The hydrazine moiety is essential for urease inhibition.
- Modifications at the phenyl group can significantly alter the compound's efficacy against cancer cell lines .
Case Studies
Q & A
Basic Question: What are the recommended synthetic routes for N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via sequential nucleophilic substitutions on a 1,3,5-triazine core. A typical approach involves:
Core Formation: Start with 2,4,6-trichloro-1,3,5-triazine. React with cyclohexylamine and phenylamine in a stepwise manner to introduce N2-cyclohexyl and N4-phenyl groups.
Hydrazine Functionalization: Substitute the remaining chloride at position 6 with hydrazine hydrate under reflux in ethanol (60–80°C, 12–24 hours).
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Optimization Tips:
- Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can reduce reaction time and improve yields .
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
Basic Question: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks (if single crystals are obtainable) .
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, cyclohexyl protons as multiplet at δ 1.0–2.0 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁N₇).
- Elemental Analysis: Confirm purity (>95% required for biological assays) .
Advanced Question: How can researchers investigate the mechanism of action of this compound in anticancer studies?
Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., EGFR, CDK2) .
- Cellular Assays:
- Pathway Analysis: Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage) .
Key Finding:
Similar 6,N2-diaryl triazines inhibit cancer cell proliferation via G1 cell cycle arrest and mitochondrial apoptosis pathways .
Advanced Question: What strategies can mitigate poor aqueous solubility of this compound in preclinical studies?
Methodological Answer:
- Formulation Approaches:
- Structural Modification: Introduce hydrophilic groups (e.g., hydroxyl or morpholino) at non-critical positions .
Data Note:
Hydrazinyl groups may enhance solubility via hydrogen bonding but can also increase instability—monitor degradation under physiological conditions .
Advanced Question: How can resistance mechanisms against this compound be studied and overcome?
Methodological Answer:
- Resistance Models: Generate resistant cell lines via chronic exposure (IC₅₀ escalation over 6 months) .
- Multi-Omics Profiling: RNA-seq and proteomics to identify upregulated efflux pumps (e.g., ABCB1) or altered drug targets .
- Combination Therapy: Test synergy with P-glycoprotein inhibitors (e.g., verapamil) or DNA-damaging agents (e.g., cisplatin) .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- 3D-QSAR Models: Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent properties (e.g., logP, steric bulk) with antiproliferative activity .
- MD Simulations: Simulate ligand-receptor binding stability (e.g., 50 ns trajectories in GROMACS) .
- ADMET Prediction: SwissADME or pkCSM to optimize bioavailability and reduce toxicity .
Advanced Question: How should researchers address contradictory data on biological activity across studies?
Methodological Answer:
- Standardization: Ensure consistent assay conditions (e.g., cell line origin, serum concentration, exposure time).
- Source Validation: Cross-check compound purity (HPLC ≥95%) and stability (e.g., hydrazine group degradation under light) .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., Prism for IC₅₀ variability analysis).
Example Contradiction:
Divergent cytotoxicity results may arise from differences in cell permeability due to formulation or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
